Molecular Weight and Lipophilicity Differentiation vs. Benzamide Analog
The target compound (MW 287.36 g/mol) possesses a higher molecular weight and calculated logP than its direct benzamide analog N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide (MW 281.31 g/mol). Although experimentally determined logP values are not publicly available for either compound, the structural replacement of a planar phenyl ring with a cyclohexyl ring increases the number of heavy atoms and sp3-hybridized carbons (Fsp3), which is known to correlate with improved aqueous solubility and reduced aromatic ring-mediated off-target binding . The quantitative molecular property differences are directly measurable by LC-MS and can serve as identity and purity release criteria during procurement.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 287.36 |
| Comparator Or Baseline | N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide: 281.31 |
| Quantified Difference | ΔMW = +6.05 g/mol (+2.2% increase) |
| Conditions | Calculated from molecular formula (Chemsrc CAS database entries) |
Why This Matters
A 2.2% molecular weight increase alone is not decisive, but when combined with the cyclohexyl-for-phenyl substitution (Fsp3 increase), it predicts measurably different chromatographic retention and solubility behavior that must be controlled for in bioassay protocols.
